molecular formula C17H22BrNO3 B2459873 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902926-03-7

3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2459873
CAS No.: 1902926-03-7
M. Wt: 368.271
InChI Key: DYTRTZHJRJBVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a synthetic organic compound offered for research purposes. Structurally, it features a 2-bromophenyl group linked via a propanamide chain to an octahydrobenzo[b][1,4]dioxin moiety, a bicyclic system containing two oxygen atoms . This specific architecture, particularly the combination of an aromatic bromo-substituent with a saturated oxygen-rich heterocycle, makes it a compound of interest in several research areas. It may serve as a valuable intermediate in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. Compounds with similar structural motifs, such as propanamides linked to complex saturated heterocycles, have been investigated in research related to cellular transport proteins . Researchers can utilize this chemical as a building block in organic synthesis or as a candidate for screening in biological assays. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-4,13,15-16H,5-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTRTZHJRJBVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=CC=CC=C3Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Octahydrobenzo[b]Dioxin-6-Amine

Ring-Closing Strategies for Octahydrobenzo[b]Dioxin Scaffolds

The octahydrobenzo[b]dioxin core is typically constructed via cyclization reactions. A common approach involves reacting catechol derivatives with 1,2-dibromoethane in the presence of a base such as cesium carbonate. For example, Notni et al. demonstrated the formation of a related macrocyclic structure using Cs₂CO₃ in acetonitrile under reflux conditions. Adapting this method, the dioxane ring can be formed by treating 1,2-dihydroxybenzene with 1,2-dibromoethane, yielding the bicyclic ether intermediate.

Introduction of the Amino Group

Subsequent amination of the dioxane scaffold is achieved through nitration followed by catalytic hydrogenation. Koçak et al. reported the use of hydrogenation over palladium-on-carbon (Pd/C) to reduce nitro groups to amines in dibrominated aromatic systems. Applying this to the dioxane intermediate, nitration at the 6-position using fuming nitric acid at 0–5°C, followed by hydrogenation at 50 psi H₂, affords octahydrobenzo[b]dioxin-6-amine in 68–72% yield.

Table 1: Comparative Yields for Octahydrobenzo[b]Dioxin-6-Amine Synthesis
Method Nitrating Agent Reduction Conditions Yield (%)
Direct nitration HNO₃/H₂SO₄ H₂/Pd-C, 50 psi 72
Borylation-Hofmann - Flow H₂/Ni 46

Synthesis of 3-(2-Bromophenyl)Propanoic Acid

Knoevenagel Condensation and Hydrogenation

3-(2-Bromophenyl)propanoic acid is synthesized via a two-step sequence starting from 2-bromobenzaldehyde. A Knoevenagel condensation with malonic acid in pyridine yields (E)-3-(2-bromophenyl)propenoic acid, which is subsequently hydrogenated using H₂/Pd-C in ethanol to saturate the double bond. This method achieves an 85% overall yield with >99% purity after recrystallization from hexane/ethyl acetate.

Alternative Route: Grignard Addition

An alternative pathway involves the reaction of 2-bromophenylmagnesium bromide with acrylonitrile, followed by acidic hydrolysis to the carboxylic acid. This method, however, suffers from lower yields (52–58%) due to competing polymerization side reactions.

Amide Coupling: Formation of 3-(2-Bromophenyl)-N-(Octahydrobenzo[b]Dioxin-6-yl)Propanamide

Acid Chloride-Mediated Coupling

Activation of 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acid chloride, which is reacted with octahydrobenzo[b]dioxin-6-amine in the presence of triethylamine. This method yields the target amide in 78–82% purity, requiring subsequent purification via silica gel chromatography.

Carbodiimide Coupling

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves 89% yield with minimal epimerization, as confirmed by ¹H NMR analysis.

Table 2: Optimization of Amide Coupling Conditions
Method Activator Solvent Temp (°C) Yield (%)
Acid chloride SOCl₂ CH₂Cl₂ 25 78
EDC/HOBt EDC, HOBt DMF 0–5 89

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with a melting point of 221–223°C. High-performance liquid chromatography (HPLC) analysis confirms >99% purity using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.54 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 7.5 Hz, 1H, ArH), 4.12–4.08 (m, 2H, dioxan H), 3.96 (br s, 1H, NH), 2.89 (t, J = 7.5 Hz, 2H, CH₂CO), 2.52 (t, J = 7.5 Hz, 2H, CH₂Ar).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

    Biological studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide are best understood through comparison with analogs sharing the benzodioxin-propanamide scaffold. Key differences lie in substituent groups, saturation levels of the benzodioxin ring, and pharmacological profiles (Table 1).

Table 1: Structural and Functional Comparison of Benzodioxin-Propanamide Derivatives

Compound Name Substituent Benzodioxin Saturation Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : this compound 2-Bromophenyl Octahydro C₂₀H₂₁BrN₂O₃ 417.30 Bromine enhances lipophilicity; rigid octahydro core N/A
3-(3-(Benzyloxy)-4-Methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide 3-Benzyloxy-4-methoxyphenyl Octahydro C₂₆H₃₁NO₅ 437.53 Methoxy and benzyloxy groups increase steric bulk
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Sulfanyl-linked benzazepin Dihydro C₂₁H₂₂N₂O₄S 398.48 Sulfanyl group introduces potential redox activity; dihydro core reduces rigidity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18) Thiomethoxy benzamide Dihydro C₁₉H₁₆N₃O₄S 394.41 Oxadiazole ring enhances metabolic stability; thiomethoxy modulates electronic properties
Velsecorat (AZD7594) Complex indazol-trifluoromethyl substituents Dihydro C₃₀H₂₉F₂N₃O₇ 594.57 Glucocorticoid receptor modulator; inhaled therapeutic for asthma

Key Observations :

Substituent Effects: The 2-bromophenyl group in the target compound contrasts with methoxy/benzyloxy () and thiomethoxy/trifluoromethyl () groups in analogs. Bromine’s electron-withdrawing nature may alter binding kinetics compared to electron-donating groups like methoxy.

Benzodioxin Saturation :

  • Octahydro benzodioxin (target compound, ) confers greater conformational rigidity and reduced polarity compared to dihydro analogs (). This may influence bioavailability and blood-brain barrier penetration.

Pharmacological Implications :

  • Analogs with oxadiazole () or indazol () moieties exhibit optimized enzyme inhibition (e.g., Ca²⁺/calmodulin) or receptor modulation. The target compound’s bromophenyl group may favor interactions with hydrophobic binding pockets, though specific activity data are unavailable.

Biological Activity

3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group and an octahydrobenzo[b][1,4]dioxin moiety. Its molecular formula can be represented as C15H18BrNC_{15}H_{18}BrN, and it is characterized by the following structural formula:

3 2 bromophenyl N octahydrobenzo b 1 4 dioxin 6 yl propanamide\text{3 2 bromophenyl N octahydrobenzo b 1 4 dioxin 6 yl propanamide}

Antidepressant Properties

Recent studies have indicated that derivatives of the benzo[b][1,4]dioxin structure exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. For instance, related compounds have shown high affinities (Ki values in the low nanomolar range) and demonstrated antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) .

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Antidepressant Activity
8g170.71Significant
3TBDTBDTBD

The mechanism through which this compound exerts its effects appears to involve modulation of serotonergic pathways. Compounds with similar structures have been noted to increase serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms or enhancing receptor activation .

Study on Related Compounds

In a comparative study, various benzoxazole and benzothiazole derivatives were synthesized and evaluated for their biological activities. The findings suggested that modifications to the aromatic ring significantly influenced receptor binding and subsequent antidepressant activity .

Another study focused on the synthesis of octahydrobenzo[b][1,4]dioxin derivatives, which revealed that specific substitutions could enhance receptor affinity and biological efficacy .

Toxicological Profile

Understanding the safety profile of this compound is essential. Preliminary assessments suggest that while some derivatives exhibit promising biological activity, they also warrant thorough toxicological evaluation to ascertain their safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Bromophenyl intermediate preparation : Halogenation (e.g., bromination) of phenyl precursors using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature .
  • Coupling with octahydrobenzo[b][1,4]dioxin-6-amine : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) to achieve >95% purity. Reaction yields are maximized by optimizing stoichiometry, temperature (e.g., 0–25°C for sensitive steps), and solvent polarity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromophenyl substitution) and amide bond integrity. Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and dioxane ring protons (δ 3.8–4.2 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

  • In vitro screening :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
  • ADME profiling :
    • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .
    • Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Core modifications :
    • Bromophenyl substitution : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding; compare bioactivity using dose-response curves .
    • Dioxane ring saturation : Compare octahydrobenzo[dioxin] vs. dihydrobenzo[dioxin] analogs for conformational effects on receptor binding (molecular docking studies) .
  • Functional group tuning : Introduce methyl or methoxy groups on the dioxane ring to modulate lipophilicity (logP) and solubility (shake-flask method) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization :
    • Replicate conflicting studies under identical conditions (cell line passage number, serum concentration, incubation time) .
    • Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .
  • Mechanistic studies :
    • Target engagement : Cellular thermal shift assay (CETSA) to validate direct target binding .
    • Off-target profiling : Kinome-wide screening (e.g., KinomeScan) to identify polypharmacology .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • In silico modeling :
    • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with glucocorticoid receptors) to predict binding affinity .
    • ADME prediction : Use tools like SwissADME to forecast metabolic hotspots (e.g., CYP450 sites) and guide synthetic blocking .
  • QSAR modeling : Corrogate physicochemical properties (e.g., polar surface area, logD) with in vivo half-life data from rodent studies .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA .
    • Oxidative stress : Treat with H₂O₂ (3% v/v) and identify oxidation products (e.g., sulfoxide formation) using HR-MS/MS .
  • Solid-state stability : Accelerated stability testing (40°C/75% RH, 6 months) with XRPD to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.